molecular formula C7H5F3N2O2 B1409194 2-Amino-3-(trifluoromethyl)isonicotinic acid CAS No. 1227582-09-3

2-Amino-3-(trifluoromethyl)isonicotinic acid

Cat. No.: B1409194
CAS No.: 1227582-09-3
M. Wt: 206.12 g/mol
InChI Key: MBZGWQHSBVCVCE-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the third position, and a carboxylic acid group at the fourth position on the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Amino-3-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, a metabolic pathway of the amino acid tryptophan . This interaction can modulate the activity of enzymes such as kynurenine aminotransferase and kynureninase, affecting the production of downstream metabolites. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may undergo degradation under others . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The stability and degradation of this compound can vary depending on factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other biomolecules . For example, this compound can influence the kynurenine pathway, affecting the production of metabolites such as kynurenic acid and quinolinic acid . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the nitration of 2-trifluoromethyl-3-nitropyridine followed by reduction to obtain the amino derivative. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(trifluoromethyl)isonicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-3(6(13)14)1-2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZGWQHSBVCVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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